3-allyl-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-allyl-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potent biological activities. It belongs to the thiazolidinone family and has been studied extensively for its various pharmacological properties.
Mechanism of Action
The mechanism of action of 3-allyl-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that it inhibits the activity of enzymes involved in various biological processes, including DNA replication, cell proliferation, and inflammation. It also induces apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent antimicrobial activity against various bacterial and fungal strains. It also possesses anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been shown to possess anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-allyl-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one is its potent biological activities, which make it a potential candidate for the development of new drugs. However, it has some limitations as well. The compound is not very soluble in water, which makes it difficult to use in aqueous solutions. Additionally, the compound is relatively unstable and can decompose under certain conditions.
Future Directions
There are several future directions for the research on 3-allyl-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one. One of the potential areas of research is the development of new drugs based on the compound's potent biological activities. Additionally, further studies are needed to understand the mechanism of action of the compound and its effects on various biological processes. Finally, there is a need for more research on the compound's stability and solubility, which can help in developing new formulations for its use in various applications.
Synthesis Methods
The synthesis of 3-allyl-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one is achieved through the reaction of 2-aminothiophenol with 1-naphthaldehyde and allyl bromide in the presence of potassium carbonate. The reaction is carried out in a solvent system of ethanol and water at reflux temperature. The crude product is then purified by recrystallization using ethanol.
Scientific Research Applications
3-allyl-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its various pharmacological activities. It exhibits potent antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. It has also been shown to possess antidiabetic, anticonvulsant, and analgesic activities.
properties
IUPAC Name |
(5E)-5-(naphthalen-1-ylmethylidene)-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NOS2/c1-2-10-18-16(19)15(21-17(18)20)11-13-8-5-7-12-6-3-4-9-14(12)13/h2-9,11H,1,10H2/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPURFGATCYBHR-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=CC3=CC=CC=C32)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=CC=CC3=CC=CC=C32)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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